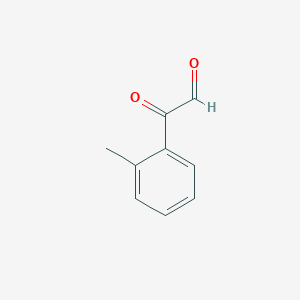
2-(2-Methylphenyl)-2-oxoacetaldehyde
説明
2-(2-Methylphenyl)-2-oxoacetaldehyde is a chemical compound that belongs to the class of aldehydes. It is commonly referred to as o-tolylglyoxaldehyde and is used in various scientific research applications.
科学的研究の応用
Sorption Properties for Metal Ions
The compound 2-(biphenyl-4-yl)-2-oxoacetaldehyde oxime, closely related to 2-(2-Methylphenyl)-2-oxoacetaldehyde, exhibits significant sorption properties towards Zn(II) ions. In a study by Alici & Akın (2013), it was shown that this compound acts as an effective sorbent for Zn(II) ions in aqueous solutions. The sorption capacity was found to be 1.00 mmol/g at optimal conditions of 65°C, 75 minutes, and pH 5.0, indicating potential applications in water treatment and heavy metal ion removal (Alici & Akın, 2013).
Role in Strecker-type Degradation
Research by Zamora, Alcón, & Hidalgo (2013) highlighted the role of 4-oxo-2-alkenals, similar in structure to 2-(2-Methylphenyl)-2-oxoacetaldehyde, in the Strecker-type degradation of phenylalanine. This process leads to the formation of phenylacetaldehyde, an important intermediate in various chemical pathways. The study provides insight into the reactivities and kinetic constants of oxoalkenals, which are vital in the formation of compounds like PhIP, a byproduct of cooking meats (Zamora, Alcón, & Hidalgo, 2013).
Detection and Analysis in Food and Beverages
A method developed by Veselý, Lusk, Basařová, Seabrooks, & Ryder (2003) for analyzing aldehydes in beer utilizes a derivatization agent that reacts with carbonyl compounds, including those structurally similar to 2-(2-Methylphenyl)-2-oxoacetaldehyde. This method allows for sensitive detection of various aldehydes in beer, highlighting the compound's relevance in food chemistry and quality control (Veselý et al., 2003).
Synthesis of Thiophenes
Kumara, Gowda, Kumar, Ramesh, Sadashiva, & Junjappa (2016) reported on the synthesis of 2-methylthio-3-aroyl/heteroaroyl thiophenes using α-oxoketene dithioacetals. These compounds are structurally related to 2-(2-Methylphenyl)-2-oxoacetaldehyde and have applications in the production of thiophene derivatives, which are important in the development of pharmaceuticals and electronic materials (Kumara et al., 2016).
Fluorescent Probing of Carbonyl Compounds
Houdier, Perrier, Defrancq, & Legrand (2000) developed a new fluorescent probe for the sensitive detection of carbonyl compounds in water samples. This research underscores the importance of 2-(2-Methylphenyl)-2-oxoacetaldehyde and similar compounds in environmental monitoring and analysis (Houdier et al., 2000).
Enzymatic Conversion in Microbial Systems
Makino, Inoue, Dairi, & Itoh (2005) engineered a mutant of phenylacetaldehyde reductase, an enzyme that catalyzes the conversion ofaryl ketones and 2-alkanones to corresponding chiral alcohols, for efficient substrate conversion in concentrated 2-propanol. This research could have implications for industrial processes involving similar compounds to 2-(2-Methylphenyl)-2-oxoacetaldehyde (Makino, Inoue, Dairi, & Itoh, 2005).
Renewable Chemical Synthesis
Wegenhart & Abu‐Omar (2010) explored the use of a cationic oxorhenium(V) oxazoline complex for condensing diols and aldehydes, including biomass-derived furfural and glycerol. This process, related to the chemistry of 2-(2-Methylphenyl)-2-oxoacetaldehyde, could be significant for producing value-added chemicals and oxygenate fuel additives from renewable resources (Wegenhart & Abu‐Omar, 2010).
Protection of Carboxylic Acids
Arai, Tokuyama, Linsell, & Fukuyama (1998) synthesized 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a compound related to 2-(2-Methylphenyl)-2-oxoacetaldehyde, for use as a novel reagent in the protection of carboxylic acids. This research provides insight into synthetic chemistry applications where similar aldehyde structures are utilized (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Thioacetalization Reagent
Ran, Qun, Haifeng, Yu-long, Jun, Yan, & Dewen (2005) investigated methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, structurally akin to 2-(2-Methylphenyl)-2-oxoacetaldehyde, as a nonthiolic, odorless, and practical thioacetalization reagent. This compound showed high chemoselectivity and efficiency in converting a range of aldehydes and ketones into corresponding dithioacetals, highlighting its potential in organic synthesis (Ran et al., 2005).
Formation of Aroma-Active Strecker Aldehydes
Granvogl, Beksan, & Schieberle (2012) identified 2-substituted-5-methyl-3-oxazolines as aroma precursors capable of releasing Strecker aldehydes upon hydrolysis. This study suggests the potential of compounds like 2-(2-Methylphenyl)-2-oxoacetaldehyde in the food industry for flavor enhancement and aroma development (Granvogl, Beksan, & Schieberle, 2012).
特性
IUPAC Name |
2-(2-methylphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFLXHICGHRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979633 | |
| Record name | (2-Methylphenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-2-oxoacetaldehyde | |
CAS RN |
63440-60-8 | |
| Record name | NSC127968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methylphenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




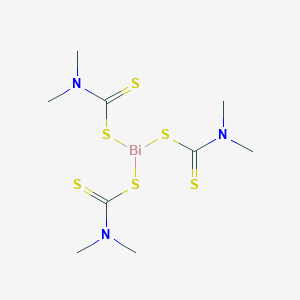


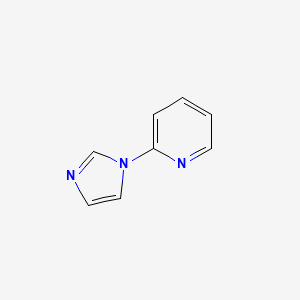
![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)


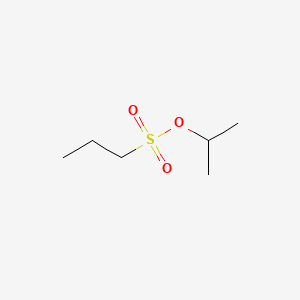


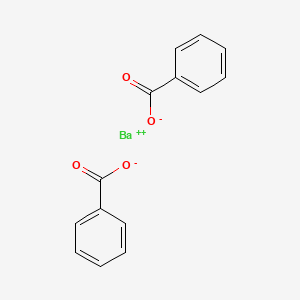
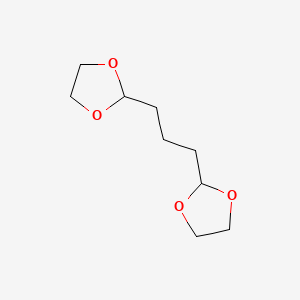
![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)